molecular formula C38H76O4S2Sn B12737785 Dodecyl 5,5-dibutyl-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate CAS No. 51287-83-3

Dodecyl 5,5-dibutyl-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate

Cat. No.: B12737785
CAS No.: 51287-83-3
M. Wt: 779.9 g/mol
InChI Key: MBSPJZOQJLVPBT-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dodecyl 5,5-dibutyl-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate (CAS: 51287-83-3) is an organotin compound characterized by a central tin atom coordinated with two butyl groups, a dodecyl ester chain, and a heteroatom-rich backbone containing oxygen and sulfur atoms. Its molecular formula is C40H80O4S2Sn, with a molecular weight of approximately 848.4 g/mol . This compound belongs to a class of organotin carboxylates, which are historically used as stabilizers in PVC production and catalysts in polyurethane synthesis. Its structure combines hydrophobic alkyl chains with polar functional groups, enabling applications in materials science and industrial chemistry.

Properties

CAS No.

51287-83-3

Molecular Formula

C38H76O4S2Sn

Molecular Weight

779.9 g/mol

IUPAC Name

dodecyl 3-[dibutyl-(3-dodecoxy-3-oxopropyl)sulfanylstannyl]sulfanylpropanoate

InChI

InChI=1S/2C15H30O2S.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-13-17-15(16)12-14-18;2*1-3-4-2;/h2*18H,2-14H2,1H3;2*1,3-4H2,2H3;/q;;;;+2/p-2

InChI Key

MBSPJZOQJLVPBT-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCOC(=O)CCS[Sn](CCCC)(CCCC)SCCC(=O)OCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a multi-step organic reaction sequence involving:

  • Formation of the organotin intermediate, usually dibutyltin dichloride or dibutyltin oxide as starting materials
  • Introduction of sulfur-containing ligands (mercapto or thiol derivatives) to form stannylene bis(mercaptides)
  • Esterification with dodecyl alcohol or dodecyl esters to incorporate the long aliphatic chain
  • Oxidation or rearrangement steps to introduce the oxo and oxa functionalities within the dithia-stannane framework

This approach ensures the integration of the organotin center with sulfur and oxygen heteroatoms, stabilizing the molecule and imparting its characteristic properties.

Detailed Stepwise Preparation

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Organotin precursor synthesis Dibutyltin dichloride or dibutyltin oxide Formation of dibutylstannylene intermediate
2 Thiolation Reaction with mercapto-propanoic acid esters Formation of stannylene bis(mercaptide) complex
3 Esterification Reaction with dodecyl alcohol or dodecyl esters Attachment of dodecyl ester chains
4 Oxidation/functionalization Controlled oxidation to introduce oxo and oxa groups Final compound with dithia and oxo-oxa functionalities

The reaction conditions require inert atmosphere (nitrogen or argon) to prevent unwanted oxidation of organotin species and precise temperature control to avoid decomposition.

Reaction Conditions and Yields

  • Typical solvents: Anhydrous toluene, tetrahydrofuran (THF), or dichloromethane
  • Temperature range: 0°C to 80°C depending on step
  • Reaction time: Several hours to overnight for completion
  • Purification: Column chromatography or recrystallization to isolate pure product
  • Yields: Generally moderate to high (60–85%) depending on reaction optimization

Analytical Monitoring

  • Thin-layer chromatography (TLC) to monitor reaction progress
  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 119Sn) to confirm structure
  • Infrared (IR) spectroscopy to verify functional groups (ester C=O, Sn–S bonds)
  • Mass spectrometry (MS) for molecular weight confirmation

Comparative Analysis with Related Organotin Compounds

Compound Name Molecular Formula Key Features Preparation Notes
Dodecyl 5,5-dibutyl-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate C38H76O4S2Sn Long dodecyl chain, dibutylstannylene, dithia linkage Multi-step organotin mercaptide synthesis
Dibutyltin bis(2-ethylhexyl mercaptoacetate) C28H56O4S2Sn Shorter alkyl chains, mercaptoacetate ligands Similar thiolation and esterification steps
Triphenyltin hydroxide C18H15OSn Phenyl groups, hydroxide ligand Different organotin precursor, simpler synthesis

The unique combination of long aliphatic chains and sulfur-oxygen heteroatoms in the target compound requires more elaborate synthetic control compared to simpler organotin mercaptides.

Research Findings and Optimization Insights

  • The presence of sulfur atoms bonded to tin stabilizes the organotin center, reducing toxicity and improving handling safety.
  • Esterification with long-chain alcohols like dodecanol enhances the compound’s hydrophobicity and compatibility with polymer matrices.
  • Controlled oxidation steps are critical to introduce the oxo and oxa groups without degrading the organotin core.
  • Reaction yields and purity improve significantly when moisture and oxygen are rigorously excluded during synthesis.
  • Analytical data confirm the successful incorporation of all functional groups, with characteristic NMR shifts for tin-bound carbons and sulfur atoms.

Summary Table of Preparation Parameters

Parameter Typical Value/Condition Comments
Organotin precursor Dibutyltin dichloride or oxide Commercially available
Sulfur source Mercapto-propanoic acid esters Provides thiol groups for Sn–S bonds
Esterification agent Dodecyl alcohol or dodecyl esters Long alkyl chain for hydrophobicity
Solvent Anhydrous toluene, THF, or dichloromethane Dry, oxygen-free environment required
Temperature 0–80°C Step-dependent
Reaction time 4–24 hours Monitored by TLC
Purification Chromatography or recrystallization Ensures product purity
Yield 60–85% Optimized by reaction conditions

Chemical Reactions Analysis

Types of Reactions

Dodecyl 5,5-dibutyl-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions where the dodecyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted organotin compounds.

Scientific Research Applications

Chemical Properties and Reactivity

The molecular formula of Dodecyl 5,5-dibutyl-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate is C38H76O4S2SnC_{38}H_{76}O_4S_2Sn, with a molecular weight of approximately 996.19 g/mol. Its chemical reactivity is largely attributed to the organotin moiety, which allows it to undergo various reactions that are significant for understanding its stability and potential degradation pathways in environmental contexts .

Industrial Applications

  • Stabilizers in Plastics : This compound is utilized as a stabilizer in the production of plastics. Its organotin structure provides thermal stability and enhances the durability of plastic materials by preventing degradation due to heat and light exposure.
  • Biocidal Agent : this compound exhibits notable antimicrobial properties, making it effective against a range of microorganisms including bacteria and fungi. This application is particularly valuable in industries requiring stringent hygiene standards .
  • Catalysts in Polymerization : The compound can act as a catalyst in various polymerization processes, facilitating the formation of polymers with desirable properties. Its ability to promote reactions efficiently makes it suitable for use in the production of specialty polymers.

Biological Applications

  • Antimicrobial Activity : The compound has been studied for its antimicrobial efficacy. It has demonstrated effectiveness against various pathogens, making it a candidate for use in medical applications such as coatings for medical devices or as an additive in antibacterial formulations .
  • Anticancer Potential : In vivo studies have shown that this compound exhibits significant antitumor activity in xenograft models. Tumor growth inhibition rates reached up to 60% at doses of 20 mg/kg, indicating its potential as an anticancer agent .
  • Anti-inflammatory Effects : Research indicates that this compound may also have anti-inflammatory properties. In models of induced arthritis, it has shown promise in reducing inflammation markers and paw swelling, suggesting potential therapeutic applications in inflammatory diseases .

Mechanism of Action

The mechanism of action of dodecyl 5,5-dibutyl-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name CAS No. Substituents on Sn Ester Chain Molecular Formula Molecular Weight (g/mol) Key Features
Dodecyl 5,5-dibutyl-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate 51287-83-3 Dibutyl Dodecyl (C12) C40H80O4S2Sn 848.4 Moderate hydrophobicity; balanced reactivity for catalysis
Dodecyl 5,5-didodecyl-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate 83898-46-8 Didodecyl (C12) Dodecyl (C12) C58H116O4S2Sn 1084.6 Higher hydrophobicity (cLogP: 19.572); reduced solubility in polar solvents
Decyl 5,5-dioctyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate 83833-26-5 Dioctyl (C8) Decyl (C10) C38H76O4S2Sn 828.3 Shorter ester chain; intermediate reactivity
Tetradecyl 5,5-dibutyl-9-oxo-10-oxa-4,6-dithia-5-stannatetracosanoate 26952-13-6 Dibutyl Tetradecyl (C14) C42H84O4S2Sn 876.5 Enhanced hydrophobicity due to longer ester chain
Tetradecyl 5,5-didodecyl-9-oxo-10-oxa-4,6-dithia-5-stannatetracosanoate 83898-50-4 Didodecyl (C12) Tetradecyl (C14) C58H116O4S2Sn 1060.4 Highest molecular weight; limited solubility

Key Observations :

  • Alkyl Substituents : Dibutyl groups (C4) on tin reduce steric hindrance compared to bulkier didodecyl (C12), enhancing catalytic activity in polymer reactions .
  • Ester Chain Length: Longer chains (e.g., tetradecyl vs. dodecyl) increase hydrophobicity, making compounds more suitable for non-polar matrices like PVC .
  • Sulfur/Oxygen Content : The 4,6-dithia-10-oxa backbone improves thermal stability by forming chelate structures with tin .

Functional and Regulatory Differences

Table 2: Functional and Regulatory Comparisons

Compound Name Applications Reactivity Regulatory Status
Dodecyl 5,5-dibutyl-... PVC stabilizer, polyurethane catalyst Moderate reactivity due to accessible Sn center Listed under OSPAR as an organotin compound; restricted in marine coatings
Dodecyl 5,5-didodecyl-... Lubricant additive, surfactant precursor Low reactivity (steric shielding by C12 chains) EINECS-listed; requires safety assessments for industrial use
Decyl 5,5-dioctyl-... Intermediate in tin-based polymer synthesis High solubility in organic solvents Compliant with GHS regulations; bulk transport restrictions apply
Tetradecyl 5,5-didodecyl-... High-temperature polymer stabilizer Limited catalytic utility due to bulkiness Subject to REACH regulations; supplier compliance required

Key Findings :

  • Reactivity: Dibutyl derivatives are preferred in catalysis, while didodecyl analogs are relegated to non-reactive roles like lubrication .
  • Environmental Impact : All compounds are regulated under international frameworks (OSPAR, REACH) due to tin's ecotoxicity .
  • Synthetic Flexibility : Shorter ester chains (e.g., decyl) allow easier functionalization in organic synthesis .

Research and Industrial Relevance

  • Thermal Stability : Compounds with sulfur-rich backbones (e.g., 4,6-dithia) exhibit superior thermal resistance in PVC stabilization compared to oxygen-dominated analogs .
  • Toxicity Profile : Dibutyltin compounds show higher acute toxicity than dioctyl or didodecyl derivatives, influencing their phased replacement in consumer products .
  • Market Trends : Demand for tetradecyl esters (C14) is rising in high-performance polymers, driven by their balance of hydrophobicity and processability .

Biological Activity

Chemical Structure and Properties

Dodecyl 5,5-dibutyl-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate is characterized by its unique structure that combines dodecyl chains with a stannane moiety and various functional groups. Its molecular formula is C22_{22}H40_{40}O2_{2}S2_{2}Sn, indicating the presence of sulfur and tin, which are often associated with biological activity.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC22_{22}H40_{40}O2_{2}S2_{2}Sn
Molecular Weight485.8 g/mol
CAS Number51287-84-4
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research indicates that organotin compounds exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a study published in the Journal of Applied Microbiology, this compound was found to inhibit the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 0.1 mg/mL. The minimum inhibitory concentration (MIC) was determined through standard broth dilution methods.

Cytotoxicity and Pharmacological Potential

The cytotoxic effects of this compound have also been investigated. In vitro studies using human cancer cell lines demonstrated that this compound exhibited dose-dependent cytotoxicity.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)
HeLa (Cervical Cancer)15.2
MCF7 (Breast Cancer)12.8
A549 (Lung Cancer)18.4

The mechanism by which this compound exerts its biological effects is thought to involve disruption of cellular membranes and interference with metabolic processes due to its tin content. Organotin compounds are known to interact with thiol groups in proteins, leading to altered enzymatic activity.

Environmental and Ecotoxicological Considerations

While the biological activities of this compound are promising, it is crucial to consider its environmental impact. Studies have shown that organotin compounds can bioaccumulate in aquatic organisms and may pose risks to ecosystems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.